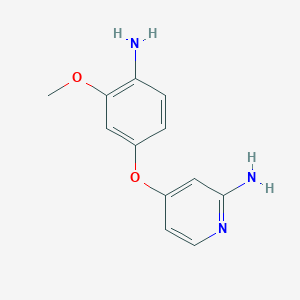
2-Amino-4-(4-amino-3-methoxyphenoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine is an organic compound with a complex structure that includes both an amino group and a methoxy group attached to a phenoxy ring, which is further connected to a pyridinamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-3-methoxyphenol with 2-chloropyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group will produce an amine.
科学研究应用
4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both amino and methoxy groups allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
4-Amino-3-methoxybenzoic acid: Similar in structure but lacks the pyridinamine moiety.
4-Amino-3-methoxyphenol: Similar phenoxy structure but without the pyridinamine group.
2-Amino-4-methoxypyridine: Contains the pyridinamine structure but lacks the phenoxy group.
Uniqueness
4-(4-Amino-3-methoxyphenoxy)-2-pyridinamine is unique due to the combination of the phenoxy and pyridinamine moieties, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of interactions and applications compared to its individual components.
属性
CAS 编号 |
864245-31-8 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
4-(4-amino-3-methoxyphenoxy)pyridin-2-amine |
InChI |
InChI=1S/C12H13N3O2/c1-16-11-6-8(2-3-10(11)13)17-9-4-5-15-12(14)7-9/h2-7H,13H2,1H3,(H2,14,15) |
InChI 键 |
GLVNFEXGTOGWSC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)OC2=CC(=NC=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















